4-Phenoxy-2-propylphenol

PPARγ Agonism Nuclear Receptor Pharmacology Metabolic Disease Research

Select 4-Phenoxy-2-propylphenol (CAS 194792-58-0) for structure-specific PPARγ agonism (EC50 900 nM) or as the exclusive precursor to dual PPARα/γ agonist TZD18. Its 4-phenoxy-2-propyl substitution pattern is essential—positional isomer 2-phenoxy-5-propylphenol targets S. aureus FabI (Ki 0.07 nM) but lacks PPARγ activity, making this compound irreplaceable for metabolic disorder research. Bulk and custom synthesis available.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 194792-58-0
Cat. No. B8736267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxy-2-propylphenol
CAS194792-58-0
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1)OC2=CC=CC=C2)O
InChIInChI=1S/C15H16O2/c1-2-6-12-11-14(9-10-15(12)16)17-13-7-4-3-5-8-13/h3-5,7-11,16H,2,6H2,1H3
InChIKeySUOCNBAOIPRDIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxy-2-propylphenol (CAS 194792-58-0): Chemical Profile and Core Attributes for Informed Procurement


4-Phenoxy-2-propylphenol (CAS 194792-58-0) is an aromatic ether with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol [1]. It is characterized by a phenol core substituted with a propyl group at the 2-position and a phenoxy group at the 4-position . The compound is available at typical purities of ≥95% for research applications . Structurally, it belongs to the class of substituted diphenyl ethers and serves as a key intermediate in the synthesis of more complex bioactive molecules, particularly peroxisome proliferator-activated receptor (PPAR) agonists [2].

4-Phenoxy-2-propylphenol (194792-58-0): Why Isomeric or Generic Substitution Compromises Experimental Integrity


Substitution of 4-Phenoxy-2-propylphenol with closely related analogs—such as its positional isomer 2-phenoxy-5-propylphenol (PT02, CAS 194793-00-5) or the unsubstituted 4-propylphenol—is not scientifically equivalent. The specific 4-phenoxy substitution pattern is critical for distinct biological activity profiles . For instance, the 5-propyl-2-phenoxyphenol isomer demonstrates sub-nanomolar affinity for S. aureus FabI (Ki = 0.0700 nM) [1], while the 4-phenoxy isomer exhibits a PPARγ agonist EC50 of 900 nM in HepG2 cells [2]. These quantitative differences underscore that the position of the phenoxy substituent directly governs target engagement and downstream functional outcomes. Furthermore, 4-Phenoxy-2-propylphenol is the essential precursor for synthesizing the dual PPARα/γ agonist TZD18, a molecule with defined IC50 values of 0.028 µM (PPARα) and 0.057 µM (PPARγ) [3]. Generic substitution with an incorrect isomer would eliminate this synthetic pathway and invalidate comparative studies.

4-Phenoxy-2-propylphenol (194792-58-0): Quantitative Evidence Guide for Scientific Selection vs. Analogs


PPARγ Agonist Activity: 4-Phenoxy-2-propylphenol vs. Rosiglitazone in Human HepG2 Cells

4-Phenoxy-2-propylphenol demonstrates direct agonist activity at human peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. In a firefly luciferase reporter gene assay using human HepG2 cells transfected with human PPRE, the compound exhibited an EC50 of 900 nM [1]. In contrast, the clinically established PPARγ agonist rosiglitazone, tested under analogous conditions (PPARγ ligand-binding domain transactivation in HepG2 cells), displays a significantly higher potency with an EC50 of approximately 60 nM .

PPARγ Agonism Nuclear Receptor Pharmacology Metabolic Disease Research

FabI Enzyme Inhibition: Positional Isomer PT02 (2-phenoxy-5-propylphenol) vs. 4-Phenoxy-2-propylphenol

The positional isomer of 4-Phenoxy-2-propylphenol, 2-phenoxy-5-propylphenol (also known as PT02), exhibits exceptionally potent inhibition of Staphylococcus aureus enoyl-ACP reductase (FabI), a validated antibacterial target. A ThermoFluor binding assay determined a Ki value of 0.0700 nM for PT02 at pH 7.5 [1]. In contrast, the 4-phenoxy-2-propylphenol isomer has not demonstrated comparable high-affinity FabI inhibition in available public data, with reported IC50 values for related targets (e.g., COX-2) in the high micromolar range (>28 µM) [2]. This stark difference in potency (>400,000-fold difference in binding affinity) highlights that the position of the phenoxy substituent is a critical determinant of biological activity.

Antibacterial Target Enoyl-ACP Reductase (FabI) S. aureus

Antimicrobial Activity: 4-Phenoxy-2-propylphenol vs. 2-phenoxy-5-propylphenol (PT02)

Published data for the 2-phenoxy-5-propylphenol isomer (PT02) reports a minimal inhibitory concentration (MIC) for Burkholderia pseudomallei growth above 250 mg/L [1]. While the 4-Phenoxy-2-propylphenol isomer has demonstrated antifungal activity, inhibiting cilia formation by A. niger, and antimalarial activity against P. falciparum in preliminary screens [2], quantitative MIC data against bacterial strains are not directly comparable to the PT02 data due to differing assay conditions and organisms.

Antimicrobial Burkholderia pseudomallei Minimum Inhibitory Concentration (MIC)

Synthetic Utility: 4-Phenoxy-2-propylphenol as a Critical Intermediate for the Dual PPARα/γ Agonist TZD18

4-Phenoxy-2-propylphenol is a crucial synthetic building block for the preparation of TZD18 (CAS 228577-00-2), a potent, orally active dual PPARα/γ agonist [1]. TZD18 exhibits IC50 values of 0.028 µM, 0.057 µM, and >10 µM for PPARα, PPARγ, and PPARδ, respectively [2]. In vivo, TZD18 normalizes elevated glucose in db/db mice and Zucker diabetic fatty rats, and lowers cholesterol and triglycerides in hamsters and dogs [3]. In contrast, simple alkylphenols like 4-propylphenol lack the phenoxy moiety necessary to construct the extended pharmacophore of TZD18 and thus cannot serve as precursors for this class of dual agonists .

Synthetic Intermediate PPAR Dual Agonist Medicinal Chemistry

4-Phenoxy-2-propylphenol (194792-58-0): Evidence-Based Application Scenarios for Research and Procurement


Nuclear Receptor Pharmacology: PPARγ Agonist Tool Compound

Use 4-Phenoxy-2-propylphenol as a structurally defined PPARγ agonist in cell-based assays. With an established EC50 of 900 nM in human HepG2 cells, this compound serves as a moderately potent tool for investigating PPARγ-mediated gene transcription, differentiation, or metabolic regulation [1]. Its lower potency relative to rosiglitazone (EC50 60 nM) makes it useful for dose-response studies or for examining partial agonist effects .

Medicinal Chemistry: Key Intermediate for Dual PPARα/γ Agonist Synthesis

Employ 4-Phenoxy-2-propylphenol as the essential phenolic building block for the synthesis of TZD18 and related thiazolidinedione-based dual PPARα/γ agonists [2]. The presence of both the 2-propyl and 4-phenoxy substituents is required for constructing the pharmacophore that yields nanomolar potency against PPARα (IC50 0.028 µM) and PPARγ (IC50 0.057 µM) [3]. This synthetic route is documented in peer-reviewed literature and is critical for developing novel agents for metabolic disease research [4].

Antifungal and Antimalarial Screening: Preliminary Hit Follow-up

Based on initial reports of antifungal activity (inhibition of A. niger cilia formation) and antimalarial activity (killing of P. falciparum), 4-Phenoxy-2-propylphenol can be used as a starting point for follow-up assays in antimicrobial discovery programs [5]. However, researchers should note that the isomeric 2-phenoxy-5-propylphenol exhibits a distinct profile with an MIC >250 mg/L against B. pseudomallei, highlighting the need for precise isomeric identification [6].

Structure-Activity Relationship (SAR) Studies: Differentiating Isomeric Effects

Utilize 4-Phenoxy-2-propylphenol as a reference compound in SAR campaigns to elucidate the impact of phenoxy substitution position on biological activity. Comparative data with the 5-substituted isomer PT02 (Ki = 0.0700 nM for S. aureus FabI) provides a clear benchmark for understanding positional isomerism on enzyme inhibition [7]. This application is particularly relevant for researchers designing selective antibacterial agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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